molecular formula C20H20ClN3OS2 B2770255 1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone CAS No. 671200-32-1

1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone

Cat. No. B2770255
CAS RN: 671200-32-1
M. Wt: 417.97
InChI Key: DKYMQRGQLQJSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone is a useful research compound. Its molecular formula is C20H20ClN3OS2 and its molecular weight is 417.97. The purity is usually 95%.
BenchChem offers high-quality 1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activities A study focused on the synthesis of new pyrimidine-azetidinone analogues, demonstrating significant antimicrobial and antitubercular activities. These analogues were synthesized through a series of reactions starting from aromatic amines with N-phenylacetamide, leading to the formation of thione nucleus and Schiff base intermediates. The final azetidinone analogues exhibited promising antibacterial and antituberculosis potential, indicating the compound's role in designing active agents against microbial infections (Chandrashekaraiah et al., 2014).

Physiological Properties of Sulfur- and Nitrogen-containing Compounds Another research explored the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, revealing their significant physiological properties. This study showed that certain derivatives exhibit antioxidant effects and influence biological membrane functioning, highlighting their potential in drug development (Farzaliyev et al., 2020).

Synthesis of Heterocyclic Compounds Research into the synthesis of various heterocyclic compounds, including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, has been conducted, providing a basis for further exploration of their biological and chemical properties. These compounds have been synthesized through reactions involving sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, indicating the compound's utility in creating novel heterocyclic structures (Abdelriheem et al., 2015).

Antineoplastic Agents A study on the synthesis of thieno[2,3-b]azepin-4-ones explored their potential as antineoplastic agents. While preliminary biological data did not indicate significant antineoplastic activity, the research contributes to understanding the structural requirements for antitumor activity, suggesting avenues for further modification and testing of related compounds (Koebel et al., 1975).

properties

IUPAC Name

1-(azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS2/c21-15-7-5-14(6-8-15)16-11-26-19-18(16)20(23-13-22-19)27-12-17(25)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYMQRGQLQJSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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